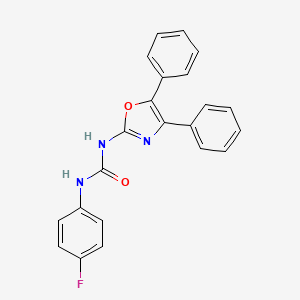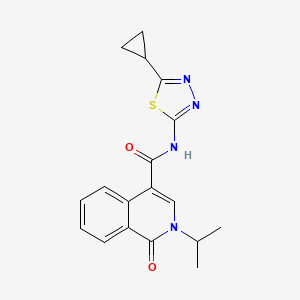
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction between the quinazolinone core and 2-phenylethylamine. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides, acyl chlorides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in critical biological processes, leading to the modulation of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that result in various biological effects.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
相似化合物的比较
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide can be compared with other similar compounds in the quinazolinone family:
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a benzamide moiety. It may exhibit different biological activities and chemical properties.
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)propionamide: This compound has a propionamide moiety, which may result in variations in its pharmacological and chemical behavior.
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)butyramide: The presence of a butyramide moiety may lead to differences in solubility, stability, and biological activity compared to the benzamide derivative.
属性
分子式 |
C23H19N3O2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-(4-oxoquinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(24-15-14-17-8-2-1-3-9-17)19-11-5-7-13-21(19)26-16-25-20-12-6-4-10-18(20)23(26)28/h1-13,16H,14-15H2,(H,24,27) |
InChI 键 |
CQJXEMLWLBOOFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939383.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
![2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14939396.png)
![4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14939410.png)
![3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14939422.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)

![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B14939460.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B14939467.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939471.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B14939475.png)

